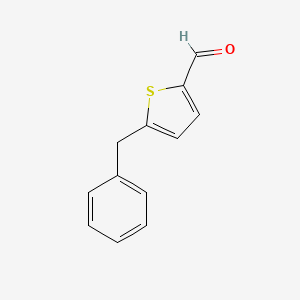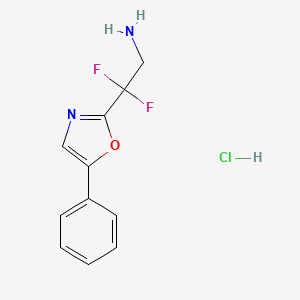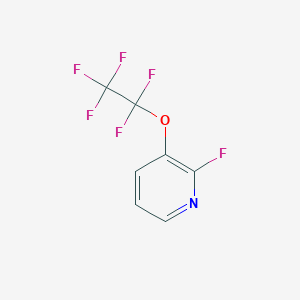![molecular formula C17H18O4 B2789064 2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde CAS No. 864664-01-7](/img/structure/B2789064.png)
2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H18O4 It is a derivative of benzaldehyde, featuring a complex structure with multiple functional groups, including methoxy, methyl, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylphenol and benzaldehyde.
Etherification: The first step involves the etherification of 2-methoxy-4-methylphenol with an appropriate ethoxy reagent under basic conditions to form 2-(2-methoxy-4-methylphenoxy)ethanol.
Oxidation: The next step involves the oxidation of the hydroxyl group in 2-(2-methoxy-4-methylphenoxy)ethanol to form the corresponding aldehyde, this compound. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzoic acid
Reduction: 2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, fragrances, and as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenoxy groups can enhance its binding affinity to these targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: A simpler compound with similar functional groups but lacking the ethoxy and aldehyde groups.
2-[2-(2-Methoxyphenoxy)ethoxy]benzaldehyde: Similar structure but without the methyl group on the phenoxy ring.
4-Methoxybenzaldehyde: Contains the methoxy and aldehyde groups but lacks the ethoxy and phenoxy linkages.
Uniqueness
2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and phenoxy groups, along with the ethoxy linkage and aldehyde functionality, makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13-7-8-16(17(11-13)19-2)21-10-9-20-15-6-4-3-5-14(15)12-18/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFMXLPGITCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2788992.png)
![2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B2788995.png)

![N-(2-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2788999.png)
![N-(2-chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2789000.png)



